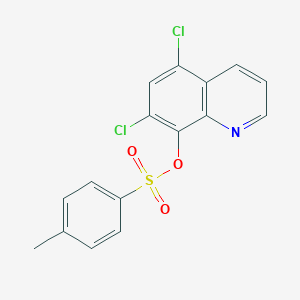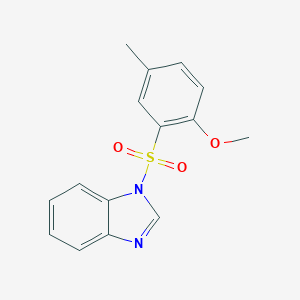![molecular formula C15H17N5O4S B246389 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide, also known as MTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAA is a thiadiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways and cellular processes. 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-cancer activity. In addition, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may underlie its effects on neuronal function.
Biochemical and Physiological Effects:
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel and neurotransmitter receptor activity, and inhibition of DNA synthesis and repair enzymes. These effects suggest that 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide may have potential therapeutic applications in a variety of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its broad range of potential applications, which makes it a versatile tool for investigating various biological processes. However, one limitation is that the exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One area of interest is the development of new compounds based on the 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide scaffold with improved activity and specificity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide on ion channels and neurotransmitter receptors, which may provide insights into the development of new therapies for neurological disorders. Finally, further research is needed to fully understand the anti-cancer activity of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide and to determine its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-amine with ethyl 2-bromoacetate, followed by reaction with methyl hydrazinecarboxylate and 6-oxocyclohexa-2,4-dien-1-ylideneacetic acid. The resulting product can be purified using column chromatography and characterized using various analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anti-cancer drugs. In neurobiology, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have therapeutic potential for the treatment of neurological disorders. In drug discovery, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been used as a scaffold for the development of new compounds with improved activity and specificity.
Propiedades
Fórmula molecular |
C15H17N5O4S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C15H17N5O4S/c21-12-4-2-1-3-11(12)9-16-17-13(22)10-24-15-14(18-25-19-15)20-5-7-23-8-6-20/h1-4,9,16H,5-8,10H2,(H,17,22)/b11-9+ |
Clave InChI |
TYTGDKAOGJWARW-PKNBQFBNSA-N |
SMILES isomérico |
C1COCCN1C2=NSN=C2OCC(=O)NN/C=C/3\C=CC=CC3=O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
SMILES canónico |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)


![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)


![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)


![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)